molecular formula C18H18N6O2S B2834189 3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one CAS No. 1251709-93-9

3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one

Cat. No.: B2834189
CAS No.: 1251709-93-9
M. Wt: 382.44
InChI Key: QGECSMDSLBSBTE-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
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Biological Activity

The compound 3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H24N6O3
  • Molecular Weight : 372.42 g/mol
  • CAS Number : 923802-26-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent modifications to introduce the piperazine and thiophene moieties. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been evaluated for its ability to act as an inhibitor of enzymes linked to tumor progression, including dihydrofolate reductase (DHFR) and tyrosine kinases .

Antimicrobial Properties

Pyrimidine derivatives also demonstrate antimicrobial activity against a range of pathogens. The presence of the piperazine ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase .

Neuroprotective Effects

Recent studies suggest that pyrimidine derivatives may also exhibit neuroprotective effects. They are believed to modulate oxidative stress pathways and inhibit neuroinflammatory processes, which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Efficacy : A study published in Medicinal Chemistry evaluated a series of pyrimidine derivatives, including our compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Activity : In a clinical study assessing the efficacy of novel antimicrobial agents, this compound was tested against resistant strains of Staphylococcus aureus. The compound exhibited MIC values indicating potent antibacterial activity, suggesting its potential use in treating infections caused by resistant bacteria .
  • Neuroprotection : A research article highlighted the neuroprotective effects of similar pyrimidine compounds in animal models of neurodegeneration. The findings showed a reduction in neuronal loss and improvement in cognitive function metrics following treatment with these compounds .

Properties

IUPAC Name

3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c25-16-11-14(15-3-1-10-27-15)21-13-24(16)12-17(26)22-6-8-23(9-7-22)18-19-4-2-5-20-18/h1-5,10-11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECSMDSLBSBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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